(5-(Trimethylsilyl)thiophen-2-yl)boronic acid

Descripción general

Descripción

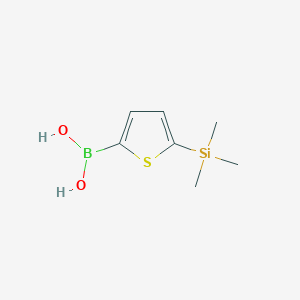

(5-(Trimethylsilyl)thiophen-2-yl)boronic acid: is an organoboron compound that features a thiophene ring substituted with a trimethylsilyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trimethylsilyl)thiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-(trimethylsilyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: (5-(Trimethylsilyl)thiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

Protodeboronation: Under acidic conditions, the boronic acid group can be replaced by a hydrogen atom.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate or sodium hydroxide.

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

Protodeboronation: Acidic conditions, such as the use of hydrochloric acid, facilitate this reaction.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl or styrene derivatives.

Oxidation: The major products are alcohols or phenols.

Protodeboronation: The major product is the corresponding thiophene derivative without the boronic acid group.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (5-(trimethylsilyl)thiophen-2-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl and vinyl halides, facilitating the synthesis of complex organic molecules. For instance, the compound has been utilized to synthesize various oligothiophenes, which are important in organic electronics and photovoltaic applications. The process typically involves coupling with aryl halides to produce bithiophenes and terthiophenes, showcasing its utility in creating π-conjugated systems essential for electronic devices .

Material Science

Organic Photovoltaics (OPVs)

The compound's derivatives have been explored as high-performance p-type electron donors in organic photovoltaics. Research indicates that this compound pinacol esters can be synthesized to create alkyl-substituted oligothiophene structures. These structures exhibit favorable charge transport properties, making them suitable for use in OPVs. The ability to modify the electronic properties through substitution patterns enhances their efficiency and stability in solar cell applications .

Medicinal Chemistry

Antimicrobial Activity

Recent studies have investigated the potential of boronic acids, including this compound, as inhibitors of β-lactamases, enzymes that confer antibiotic resistance. The compound has shown promise in enhancing the efficacy of β-lactam antibiotics when used in combination therapies. For example, it has been reported that certain boronic acids can significantly lower the minimum inhibitory concentration (MIC) values of β-lactams against resistant strains of bacteria, indicating their potential as adjuvants in antibiotic therapy .

Case Studies

Mecanismo De Acción

The primary mechanism of action for (5-(Trimethylsilyl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling reaction. This complex facilitates the transfer of the organic group from boron to palladium, followed by reductive elimination to form the carbon-carbon bond .

Comparación Con Compuestos Similares

- 2-Thienylboronic acid

- 5-Bromo-2-thienylboronic acid

- 5-Formyl-2-thienylboronic acid

Comparison: (5-(Trimethylsilyl)thiophen-2-yl)boronic acid is unique due to the presence of the trimethylsilyl group, which can influence the electronic properties of the thiophene ring and affect the reactivity of the boronic acid group. This makes it particularly useful in specific synthetic applications where electronic modulation is desired .

Actividad Biológica

(5-(Trimethylsilyl)thiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications and as a pharmaceutical intermediate. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H11BSi

- CAS Number : 138983-68-3

- Canonical SMILES : CSi(C)C1=CC=CS1B(=O)(O)O

Boronic acids, including this compound, are known to interact with various biological targets. Their mechanism often involves the inhibition of enzymes, particularly those involved in bacterial resistance mechanisms. Research suggests that these compounds can form reversible complexes with target enzymes, thereby modulating their activity and providing a pathway to overcome antibiotic resistance .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. Key findings include:

- Activity Against Resistant Strains : In a study assessing the efficacy of various thiophene derivatives against colistin-resistant Acinetobacter baumannii and Escherichia coli, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 32 mg/L, indicating significant antibacterial activity .

- Mechanistic Insights : The compounds were shown to increase bacterial membrane permeability and reduce adherence to host cells, which are critical factors in combating bacterial infections . Molecular docking studies revealed strong binding affinities to outer membrane proteins (OMPs), suggesting a targeted mechanism of action against specific bacterial strains .

Table 1: Summary of Biological Activity Studies

Case Study: Antimicrobial Efficacy

A comprehensive study published in 2024 evaluated the antimicrobial efficacy of multiple thiophene derivatives, including those related to this compound. The study emphasized the importance of structural modifications on biological activity, with specific focus on:

- Structural Variants : Different substituents on the thiophene ring influenced antibacterial potency.

- Synergistic Effects : Some combinations with traditional antibiotics showed enhanced effectiveness against resistant strains.

Propiedades

IUPAC Name |

(5-trimethylsilylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BO2SSi/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5,9-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGYVHCUBBYEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)[Si](C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570445 | |

| Record name | [5-(Trimethylsilyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138983-68-3 | |

| Record name | [5-(Trimethylsilyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.